3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
CAS No.: 893969-86-3
Cat. No.: VC5683314
Molecular Formula: C20H23N3OS
Molecular Weight: 353.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893969-86-3 |
|---|---|
| Molecular Formula | C20H23N3OS |
| Molecular Weight | 353.48 |
| IUPAC Name | 3-cyclohexyl-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide |
| Standard InChI | InChI=1S/C20H23N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h4,7-8,11-15H,1-3,5-6,9-10H2,(H,21,24) |
| Standard InChI Key | MFJIJCIVTLIQQR-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Weight
The molecular formula of 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is C₂₁H₂₄N₄OS, derived from its constituent groups:
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Imidazo[2,1-b]thiazole: A bicyclic heteroaromatic system containing nitrogen and sulfur atoms (C₅H₃N₂S).
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Phenyl group: Aromatic ring (C₆H₅) serving as a linker.
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Propanamide chain: Three-carbon amide backbone (C₃H₆NO).
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Cyclohexyl group: Aliphatic cycloalkane substituent (C₆H₁₁).
The molecular weight is approximately 380.5 g/mol, calculated based on its formula .
Structural Features
The compound’s structure integrates multiple functional groups:
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Imidazo[2,1-b]thiazole core: A fused bicyclic system comprising imidazole and thiazole rings, known for electron-rich properties and bioactivity .
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Phenyl linker: Positioned at the 3rd carbon of the imidazo[2,1-b]thiazole, enabling conjugation with the propanamide chain.
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Propanamide moiety: Connects the cyclohexyl group to the phenyl ring via an amide bond, enhancing solubility and target binding .
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Cyclohexyl substituent: A lipophilic group that may influence pharmacokinetic properties like membrane permeability .
Structural analogs, such as N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide (PubChem CID: 18562185), share similar frameworks but vary in substituents, highlighting the modularity of this chemical class .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide involves multi-step organic reactions, as inferred from related imidazo[2,1-b]thiazole derivatives :
Step 1: Formation of Imidazo[2,1-b]Thiazole Core
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Starting materials: Ethyl bromopyruvate and thiourea undergo condensation in ethanol under reflux to yield ethyl-2-aminothiazole-4-carboxylate .
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Cyclization: Treatment with phenacyl bromide derivatives forms the imidazo[2,1-b]thiazole scaffold .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amide and heterocyclic groups; limited aqueous solubility (logP ≈ 3.2) .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions, requiring storage at low temperatures .
Spectroscopic Data
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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